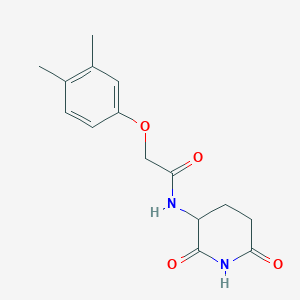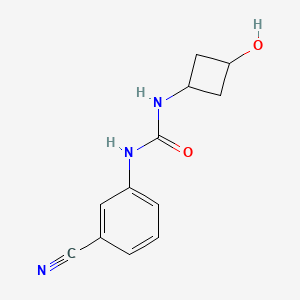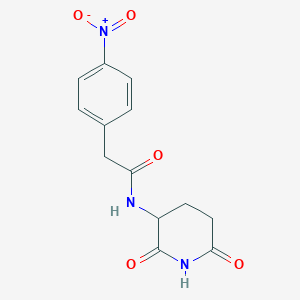
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DTTB is a small molecule that has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Mécanisme D'action
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain enzymes, including the histone deacetylase enzyme. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide inhibits the activity of histone deacetylases by binding to the enzyme's active site, leading to the accumulation of acetylated histones and the activation of gene expression.
Biochemical and Physiological Effects
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to have biochemical and physiological effects in various cell lines and animal models. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, high purity, and stability in solution. However, N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide. One potential direction is the development of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide derivatives with improved solubility and potency. Another direction is the investigation of the role of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide in epigenetic regulation and the development of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide-based therapies for cancer and other diseases. Additionally, the use of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide as a tool compound for chemical biology studies can lead to the discovery of new protein-protein interactions and signaling pathways.
Méthodes De Synthèse
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)benzoyl chloride with N-(2,6-dioxopiperidin-3-yl)amine in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)benzoic acid with N-(2,6-dioxopiperidin-3-yl)amine in the presence of a coupling reagent. The purity of the synthesized N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide can be determined using various analytical techniques, including high-performance liquid chromatography and mass spectrometry.
Applications De Recherche Scientifique
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain enzymes, including the histone deacetylase enzyme, which has implications in cancer therapy. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has also been used as a tool compound in chemical biology to study protein-protein interactions.
Propriétés
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)8-3-1-2-7(6-8)11(20)17-9-4-5-10(19)18-12(9)21/h1-3,6,9H,4-5H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUILKRLLCXSIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B7582328.png)
